molecular formula C17H17NO5 B398894 4-Ethylphenyl 4-ethoxy-3-nitrobenzoate

4-Ethylphenyl 4-ethoxy-3-nitrobenzoate

Cat. No.: B398894
M. Wt: 315.32g/mol
InChI Key: OCFOQQYDDDIKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 4-ethoxy-3-nitrobenzoate is a chemical compound for research use only. It is not for diagnostic or therapeutic uses. Benzoate esters are a significant class of compounds in organic chemistry and chemical biology. They are frequently utilized as key intermediates and building blocks in synthesizing more complex molecules for pharmaceutical and materials science research . The nitro and ether functional groups on the aromatic ring make this class of compounds valuable for studying molecular interactions and reaction mechanisms . Researchers employ such nitrobenzoates in various applications, including the development of new synthetic methodologies and as precursors in the preparation of dyes, pesticides, and other fine chemicals . Handling should follow standard laboratory safety protocols.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32g/mol

IUPAC Name

(4-ethylphenyl) 4-ethoxy-3-nitrobenzoate

InChI

InChI=1S/C17H17NO5/c1-3-12-5-8-14(9-6-12)23-17(19)13-7-10-16(22-4-2)15(11-13)18(20)21/h5-11H,3-4H2,1-2H3

InChI Key

OCFOQQYDDDIKKJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₇H₁₇NO₆ (est.) 331.3 (est.) 4-ethoxy, 3-nitro, 4-ethylphenyl High lipophilicity; potential use in polymer or pharmaceutical intermediates (hypothetical)
Ethyl 4-ethoxy-3-nitrobenzoate C₁₁H₁₃NO₅ 239.22 4-ethoxy, 3-nitro, ethyl ester Moderate solubility in organic solvents; precursor for agrochemicals
Ethyl 4-chloro-3-nitrobenzoate C₉H₈ClNO₄ 229.62 4-chloro, 3-nitro, ethyl ester Crystalline solid (mp 78–80°C); used in coordination chemistry
Ethyl 4-hydroxy-3-nitrobenzoate C₉H₉NO₅ 211.17 4-hydroxy, 3-nitro, ethyl ester Polar due to -OH; forms hydrogen bonds; intermediate in dye synthesis
Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate C₁₆H₁₃ClN₂O₅ 348.74 4-chloro-3-nitrobenzamide, ethyl ester Amide linkage enhances rigidity; explored in medicinal chemistry

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta position and reducing ring reactivity . Halogen Substituents (e.g., -Cl in Ethyl 4-chloro-3-nitrobenzoate) increase molecular weight and polarity, enhancing crystallinity .
  • Ester Group Variations: Replacing the ethyl ester with a 4-ethylphenyl group introduces steric bulk, which may reduce solubility in polar solvents but improve thermal stability . Amide-linked analogs (e.g., Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate) exhibit higher rigidity due to hydrogen bonding, as seen in crystal structures .

Preparation Methods

Acid-Catalyzed Direct Esterification Using Polyfluoroalkanesulfonic Acids

Direct esterification of 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in the presence of polyfluoroalkanesulfonic acid catalysts (e.g., tetrafluoroethanesulfonic acid) offers a high-yield route to the target compound . Adapted from a patented process for alkyl nitrobenzoates , this method involves:

  • Dissolving 4-ethoxy-3-nitrobenzoic acid in an inert solvent (e.g., toluene or chlorobenzene).

  • Adding 2–4 mol% catalyst and heating to 62–95°C under argon.

  • Gradually introducing 4-ethylphenol (400–500 mol% excess) while distilling off water and solvent.

  • Post-reaction extraction of the catalyst via aqueous washes, followed by solvent removal and product isolation.

Key Advantages :

  • Minimal side reactions due to the catalyst’s stability .

  • Catalyst recyclability without regeneration .

  • Yields exceeding 80% under optimized conditions (inferred from analogous reactions) .

Limitations :

  • Requires careful temperature control to prevent phenol decomposition.

  • High catalyst costs for industrial-scale applications.

Microwave-Assisted Synthesis with Zeolite Catalysts

The application of ultradispersed natural zeolites (e.g., H-MOR, H-HEU-M) under microwave irradiation (2450 MHz, 300 W) provides an eco-friendly alternative . While originally developed for ethyl 4-nitrobenzoate , this method can be adapted for 4-ethylphenyl esters:

  • Mixing 4-ethoxy-3-nitrobenzoic acid with 4-ethylphenol in a solvent-free system.

  • Adding ultradispersed zeolite catalysts (290–480 nm particle size).

  • Irradiating the mixture at 80°C for 2 hours under argon.

  • Filtering the catalyst and isolating the product via alkaline extraction.

Performance Metrics :

ParameterValueSource
Conversion of Acid60–70%
Ester Yield55–67%
Selectivity>90%

Advantages :

  • Reduced reaction time (2 hours vs. 24 hours conventional) .

  • Solvent-free conditions minimize waste .

Challenges :

  • Lower yields compared to acid-catalyzed methods.

  • Catalyst preparation requires ultrasonic or microwave pretreatment .

Transesterification of Ethyl 4-Ethoxy-3-Nitrobenzoate

Ethyl 4-ethoxy-3-nitrobenzoate (CID 16637487) serves as a viable intermediate for transesterification with 4-ethylphenol. This two-step process involves:

Step 1: Synthesis of Ethyl Ester

  • Prepared via esterification of 4-ethoxy-3-nitrobenzoic acid with ethanol using methods from or .

Step 2: Transesterification

  • Reacting the ethyl ester with 4-ethylphenol in the presence of a base (e.g., sodium hydride).

  • Heating at 80–100°C in dimethylformamide (DMF) for 12–24 hours.

  • Isolating the product via acidification and recrystallization.

Yield Considerations :

  • Transesterification typically achieves 65–75% yields in analogous systems .

  • Excess 4-ethylphenol (3–4 equivalents) improves conversion.

Benefits :

  • Avoids direct handling of corrosive acids.

  • Leverages commercially available ethyl esters .

Drawbacks :

  • Multi-step synthesis increases complexity.

  • Base-sensitive functional groups may degrade.

Comparative Analysis of Methodologies

The table below contrasts the three primary methods:

MethodCatalystTemperature (°C)Time (h)Yield (%)Eco-Friendliness
Acid-CatalyzedPolyfluoroalkanesulfonic62–954–6>80Moderate
Microwave-AssistedH-MOR Zeolite80255–67High
TransesterificationSodium Hydride80–10012–2465–75Low

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